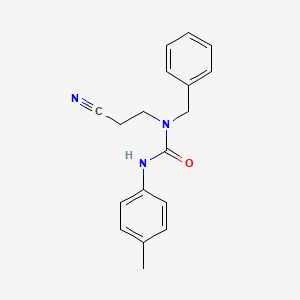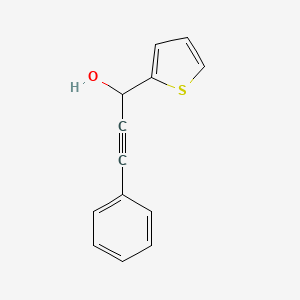![molecular formula C22H18N2O3S B5197030 N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide](/img/structure/B5197030.png)
N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide, commonly known as BQS, is a chemical compound that has gained significant attention in the field of pharmaceutical research. BQS is a sulfonamide derivative of 8-hydroxyquinoline and has been found to exhibit potent biological activity against a wide range of diseases, including cancer, inflammation, and microbial infections.
Aplicaciones Científicas De Investigación
BQS has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. BQS has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway. Moreover, BQS has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Mecanismo De Acción
The mechanism of action of BQS involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. BQS has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, BQS has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. BQS also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BQS has been found to exhibit various biochemical and physiological effects in vitro and in vivo. BQS has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway. Moreover, BQS has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BQS has also been found to inhibit the growth of microbial pathogens, such as bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BQS has several advantages for lab experiments, including its high potency and selectivity against various diseases. Moreover, BQS is relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, BQS has certain limitations, including its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of BQS. One of the most promising directions is the development of BQS-based drugs for the treatment of cancer and inflammation. Moreover, BQS can be used as a lead compound for the development of novel drugs with improved potency and selectivity. Furthermore, the combination of BQS with other drugs or therapeutic agents can enhance its efficacy and reduce its toxicity. Finally, the development of new synthetic methods for the preparation of BQS derivatives can lead to the discovery of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, BQS is a potent sulfonamide derivative of 8-hydroxyquinoline that exhibits promising biological activity against various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BQS have been discussed in this paper. BQS has the potential to be used as a lead compound for the development of novel drugs with improved pharmacological properties. However, further research is needed to fully understand the therapeutic potential of BQS and its derivatives.
Métodos De Síntesis
The synthesis of BQS involves the reaction of 4-(benzyloxy)aniline with 8-hydroxyquinoline-5-sulfonic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield the final product. The purity of the synthesized compound is confirmed by various analytical techniques, including melting point determination, IR spectroscopy, and NMR spectroscopy.
Propiedades
IUPAC Name |
N-(4-phenylmethoxyphenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,21-10-4-8-18-9-5-15-23-22(18)21)24-19-11-13-20(14-12-19)27-16-17-6-2-1-3-7-17/h1-15,24H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDFEXAGIOUMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5196954.png)
![methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5196958.png)
![9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5196962.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5196964.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5196972.png)
![4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
![N-(2,4-dimethoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5197004.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![methyl 6-[(3aS*,6aR*)-2-oxo-3-(2-pyridinylmethyl)hexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinate](/img/structure/B5197038.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5197047.png)
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)